AMG 21629相对于第一代和第二代TRPV1拮抗剂的效价优势
AMG 21629在抑制辣椒素诱导的TRPV1介导钙离子内流方面的效价(IC50 = 0.6–0.8 nM)显著优于第一代拮抗剂capsazepine(IC50约285 nM)和第二代拮抗剂SB-366791(IC50约3 nM,或在某些实验体系下高达651.9 nM)[1][2]。这一亚纳摩尔级的效价使其成为目前报道的最有效的TRPV1拮抗剂之一,远低于capsazepine的微摩尔级效价。
| Evidence Dimension | 抑制辣椒素诱导的TRPV1介导钙离子内流(体外效价) |
|---|---|
| Target Compound Data | IC50 = 0.6 nM(辣椒素诱导)和0.8 nM(酸诱导) |
| Comparator Or Baseline | capsazepine: IC50 ≈ 285 nM(辣椒素诱导)[1];SB-366791: IC50 = 3 nM或651.9 nM(辣椒素诱导,取决于细胞体系)[2] |
| Quantified Difference | AMG 21629较capsazepine效价提升约475倍;较SB-366791提升约5–1000倍(取决于实验体系) |
| Conditions | CHO细胞稳定表达大鼠或人TRPV1受体;钙离子荧光成像测定 |
Why This Matters
采购AMG 21629而非capsazepine或SB-366791可显著降低实验中所需化合物浓度,减少脱靶效应风险,提高信号窗和实验灵敏度。
- [1] Tamayo N, Liao H, Stec MM, et al. Design and synthesis of peripherally restricted transient receptor potential vanilloid 1 (TRPV1) antagonists. J Med Chem. 2008;51(9):2744-2757. PMID: 18386885. View Source
- [2] Varga A, Németh J, Szabó A, et al. Effects of the novel TRPV1 receptor antagonist SB366791 in vitro and in vivo in the rat. Neurosci Lett. 2005;385(2):137-142. PMID: 15970380. View Source
